molecular formula C21H24N4O4S B11059632 N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B11059632
M. Wt: 428.5 g/mol
InChI Key: ROYPDWVHUMLBDG-UHFFFAOYSA-N
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Description

N~1~-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a hexahydrocyclooctathiophene ring, and a triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzaldehyde, cyclooctathiophene, and triazine derivatives. Common synthetic steps could involve:

    Condensation reactions: to form the core structure.

    Cyclization reactions: to create the hexahydrocyclooctathiophene ring.

    Amidation reactions: to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scale-up processes: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Potentially converting the dimethoxyphenyl group to a quinone derivative.

    Reduction: Reducing the oxo group to a hydroxyl group.

    Substitution: Replacing functional groups on the phenyl or triazine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of N1-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE lies in its combination of these functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-oxo-8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide

InChI

InChI=1S/C21H24N4O4S/c1-28-13-9-10-16(29-2)15(11-13)22-18(26)12-25-21(27)19-14-7-5-3-4-6-8-17(14)30-20(19)23-24-25/h9-11H,3-8,12H2,1-2H3,(H,22,26)

InChI Key

ROYPDWVHUMLBDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCCCC4

Origin of Product

United States

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